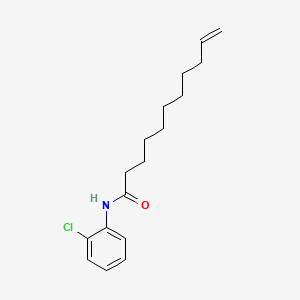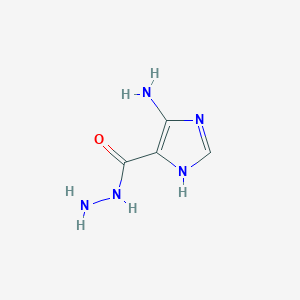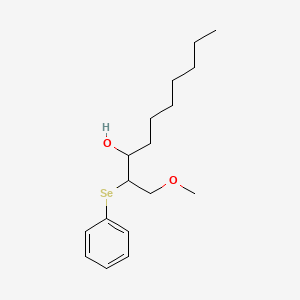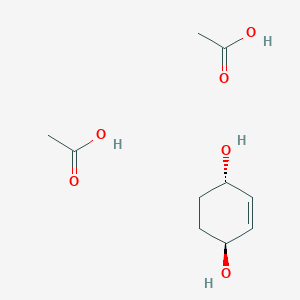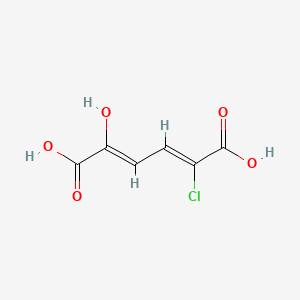
2-Chloro-5-hydroxy-2,4-hexadienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is an organic compound with the molecular formula C6H5ClO5 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid can be achieved through several methods. One common approach involves the chlorination of 5-hydroxy-2,4-hexadienedioic acid under controlled conditions. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chlorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydroxy-2,4-hexadienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The conjugated diene system can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-2,4-hexadienedioic acid.
Reduction: Formation of 2-chloro-5-hydroxyhexanoic acid.
Substitution: Formation of 2-azido-5-hydroxy-2,4-hexadienedioic acid or 2-thio-5-hydroxy-2,4-hexadienedioic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxy-2,4-hexadienedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways. The conjugated diene system allows for electron delocalization, which can affect the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 2-Chloro-5-hydroxy-3-hexenoic acid
- 2-Chloro-5-hydroxy-2,4-pentadienedioic acid
Uniqueness
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
76260-72-5 |
|---|---|
Fórmula molecular |
C6H5ClO5 |
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
(2Z,4Z)-2-chloro-5-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO5/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2,8H,(H,9,10)(H,11,12)/b3-1-,4-2- |
Clave InChI |
NQNIOZLUWJONON-CCAGOZQPSA-N |
SMILES isomérico |
C(=C(/C(=O)O)\O)\C=C(\C(=O)O)/Cl |
SMILES canónico |
C(=C(C(=O)O)O)C=C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
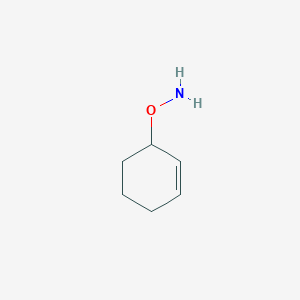
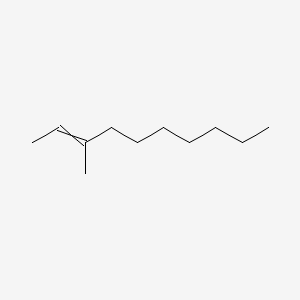
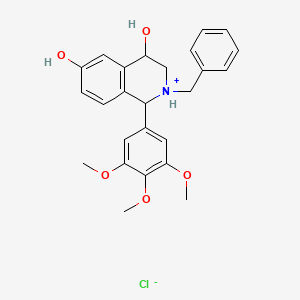
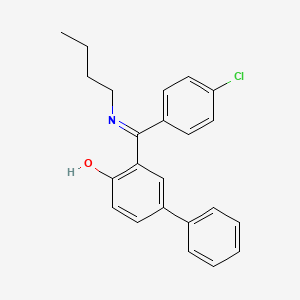
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
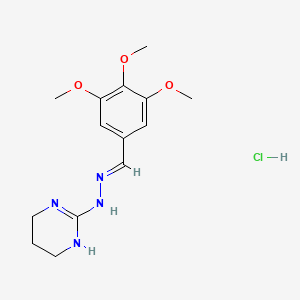
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
